Cas no 2138198-73-7 (1-bromodispiro2.2.2^{6}.2^{3}decane)

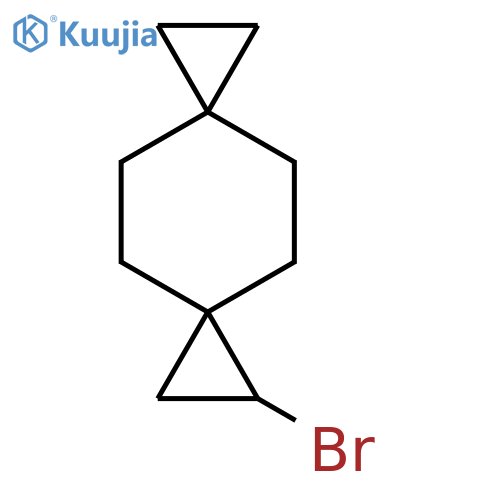

2138198-73-7 structure

商品名:1-bromodispiro2.2.2^{6}.2^{3}decane

1-bromodispiro2.2.2^{6}.2^{3}decane 化学的及び物理的性質

名前と識別子

-

- 1-bromodispiro2.2.2^{6}.2^{3}decane

- 1-bromodispiro[2.2.2^{6}.2^{3}]decane

- EN300-1085323

- 2138198-73-7

-

- インチ: 1S/C10H15Br/c11-8-7-10(8)5-3-9(1-2-9)4-6-10/h8H,1-7H2

- InChIKey: QTBPCWZBRUHOER-UHFFFAOYSA-N

- ほほえんだ: BrC1CC21CCC1(CC1)CC2

計算された属性

- せいみつぶんしりょう: 214.03571g/mol

- どういたいしつりょう: 214.03571g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

1-bromodispiro2.2.2^{6}.2^{3}decane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1085323-1g |

1-bromodispiro[2.2.2^{6}.2^{3}]decane |

2138198-73-7 | 95% | 1g |

$1629.0 | 2023-10-27 | |

| Enamine | EN300-1085323-0.5g |

1-bromodispiro[2.2.2^{6}.2^{3}]decane |

2138198-73-7 | 95% | 0.5g |

$1563.0 | 2023-10-27 | |

| Enamine | EN300-1085323-10.0g |

1-bromodispiro[2.2.2^{6}.2^{3}]decane |

2138198-73-7 | 10g |

$7866.0 | 2023-06-10 | ||

| Enamine | EN300-1085323-10g |

1-bromodispiro[2.2.2^{6}.2^{3}]decane |

2138198-73-7 | 95% | 10g |

$7004.0 | 2023-10-27 | |

| Enamine | EN300-1085323-5.0g |

1-bromodispiro[2.2.2^{6}.2^{3}]decane |

2138198-73-7 | 5g |

$5304.0 | 2023-06-10 | ||

| Enamine | EN300-1085323-1.0g |

1-bromodispiro[2.2.2^{6}.2^{3}]decane |

2138198-73-7 | 1g |

$1829.0 | 2023-06-10 | ||

| Enamine | EN300-1085323-0.25g |

1-bromodispiro[2.2.2^{6}.2^{3}]decane |

2138198-73-7 | 95% | 0.25g |

$1498.0 | 2023-10-27 | |

| Enamine | EN300-1085323-2.5g |

1-bromodispiro[2.2.2^{6}.2^{3}]decane |

2138198-73-7 | 95% | 2.5g |

$3191.0 | 2023-10-27 | |

| Enamine | EN300-1085323-0.1g |

1-bromodispiro[2.2.2^{6}.2^{3}]decane |

2138198-73-7 | 95% | 0.1g |

$1433.0 | 2023-10-27 | |

| Enamine | EN300-1085323-0.05g |

1-bromodispiro[2.2.2^{6}.2^{3}]decane |

2138198-73-7 | 95% | 0.05g |

$1368.0 | 2023-10-27 |

1-bromodispiro2.2.2^{6}.2^{3}decane 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

2138198-73-7 (1-bromodispiro2.2.2^{6}.2^{3}decane) 関連製品

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量